molecular formula C19H19NO B250330 N,N-Diallyl[1,1'-biphenyl]-4-carboxamide

N,N-Diallyl[1,1'-biphenyl]-4-carboxamide

Cat. No. B250330
M. Wt: 277.4 g/mol
InChI Key: DAIHXSFUQJFCLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diallyl[1,1'-biphenyl]-4-carboxamide, also known as DABCO, is a chemical compound that has been widely studied for its potential applications in scientific research. DABCO is a versatile compound that can be used in a variety of fields, including organic synthesis, materials science, and biochemistry. In

Scientific Research Applications

N,N-Diallyl[1,1'-biphenyl]-4-carboxamide has a wide range of scientific research applications, particularly in organic synthesis and materials science. In organic synthesis, N,N-Diallyl[1,1'-biphenyl]-4-carboxamide is commonly used as a base in reactions such as the Michael addition, aldol condensation, and Mannich reaction. In materials science, N,N-Diallyl[1,1'-biphenyl]-4-carboxamide is used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.

Mechanism of Action

N,N-Diallyl[1,1'-biphenyl]-4-carboxamide acts as a nucleophile in organic reactions, attacking electrophilic centers and facilitating the formation of new bonds. In MOF synthesis, N,N-Diallyl[1,1'-biphenyl]-4-carboxamide acts as a bridging ligand, connecting metal ions to form a three-dimensional network.
Biochemical and Physiological Effects
While N,N-Diallyl[1,1'-biphenyl]-4-carboxamide is not commonly used in biological systems, it has been shown to have potential as an anti-inflammatory agent and as a modulator of ion channels. In a study conducted on rat models, N,N-Diallyl[1,1'-biphenyl]-4-carboxamide was found to have anti-inflammatory effects on the respiratory system, reducing inflammation and improving lung function. Additionally, N,N-Diallyl[1,1'-biphenyl]-4-carboxamide has been shown to modulate ion channels in cardiac cells, potentially making it useful in the treatment of arrhythmias.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,N-Diallyl[1,1'-biphenyl]-4-carboxamide in lab experiments is its versatility. N,N-Diallyl[1,1'-biphenyl]-4-carboxamide can be used in a variety of reactions and applications, making it a useful tool for researchers in a range of fields. Additionally, N,N-Diallyl[1,1'-biphenyl]-4-carboxamide is relatively inexpensive and easy to obtain.
One limitation of using N,N-Diallyl[1,1'-biphenyl]-4-carboxamide is its potential toxicity. While N,N-Diallyl[1,1'-biphenyl]-4-carboxamide is generally considered to be safe when handled properly, it can be harmful if ingested or inhaled. Researchers working with N,N-Diallyl[1,1'-biphenyl]-4-carboxamide should take appropriate safety precautions to minimize the risk of exposure.

Future Directions

There are several potential future directions for research involving N,N-Diallyl[1,1'-biphenyl]-4-carboxamide. One area of interest is the development of new MOFs and coordination polymers using N,N-Diallyl[1,1'-biphenyl]-4-carboxamide as a ligand. Additionally, further research could be conducted on the anti-inflammatory and ion channel modulating effects of N,N-Diallyl[1,1'-biphenyl]-4-carboxamide, potentially leading to the development of new therapeutic agents. Finally, new applications for N,N-Diallyl[1,1'-biphenyl]-4-carboxamide in organic synthesis and materials science could be explored, potentially leading to the development of new materials and compounds with unique properties.

Synthesis Methods

N,N-Diallyl[1,1'-biphenyl]-4-carboxamide can be synthesized using a variety of methods, including the reaction of 4-bromobiphenyl with allylamine, the reaction of 4-bromobiphenyl with allyl alcohol, and the reaction of 4-bromobiphenyl with diallylamine. The latter method is the most commonly used for the synthesis of N,N-Diallyl[1,1'-biphenyl]-4-carboxamide. The reaction involves the addition of diallylamine to 4-bromobiphenyl in the presence of a palladium catalyst and a base. The resulting product is then purified using column chromatography.

properties

Molecular Formula

C19H19NO

Molecular Weight

277.4 g/mol

IUPAC Name

4-phenyl-N,N-bis(prop-2-enyl)benzamide

InChI

InChI=1S/C19H19NO/c1-3-14-20(15-4-2)19(21)18-12-10-17(11-13-18)16-8-6-5-7-9-16/h3-13H,1-2,14-15H2

InChI Key

DAIHXSFUQJFCLD-UHFFFAOYSA-N

SMILES

C=CCN(CC=C)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Canonical SMILES

C=CCN(CC=C)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

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